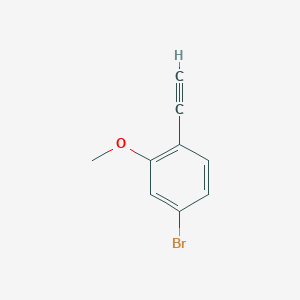

4-Bromo-1-ethynyl-2-methoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Bromo-1-ethynyl-2-methoxybenzene” is a chemical compound with the molecular formula C9H7BrO . It is related to “4-Ethynylanisole”, which is known to form the corresponding propargyl aldehyde in good yield directly from DMF-dimethyl acetal without the need for making an acetylide salt .

Synthesis Analysis

The synthesis of benzene derivatives like “4-Bromo-1-ethynyl-2-methoxybenzene” often involves electrophilic aromatic substitution . The general mechanism involves two steps. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of “4-Bromo-1-ethynyl-2-methoxybenzene” is characterized by a benzene ring substituted with a bromine atom, an ethynyl group, and a methoxy group . The exact positions of these substituents on the benzene ring can be determined by various spectroscopic techniques.Chemical Reactions Analysis

Benzene derivatives like “4-Bromo-1-ethynyl-2-methoxybenzene” can undergo various chemical reactions. One of the most common reactions is electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom in the benzene ring . The specific reactions that “4-Bromo-1-ethynyl-2-methoxybenzene” can undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

“4-Bromo-1-ethynyl-2-methoxybenzene” is a solid compound . Its molecular weight is approximately 231.09 . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

High-Yield Synthesis and Polymer Applications

A study by Miura et al. (1999) focused on the high-yield synthesis of functionalized alkoxyamine initiators, showing the potential of derivatives of 4-Bromo-1-ethynyl-2-methoxybenzene in the controlled block copolymerization processes. This research demonstrates the compound's role in developing polymers with specific properties, such as end-functionalized poly(butadiene) and poly(D3)-block-polymers, indicating its utility in material science and engineering applications Miura et al., 1999.

Environmental Chemistry and Marine Troposphere

Führer and Ballschmiter (1998) explored the presence of bromochloromethoxybenzenes, including compounds similar to 4-Bromo-1-ethynyl-2-methoxybenzene, in the marine troposphere of the Atlantic Ocean. Their findings suggest a mixed biogenic and anthropogenic origin for these compounds, highlighting their environmental impact and the importance of understanding their atmospheric distribution and transformations Führer & Ballschmiter, 1998.

Thermochemical Studies and Molecular Properties

Research by Varfolomeev et al. (2010) on the thermochemistry and calorimetry of methoxyphenols and dimethoxybenzenes, which include structural analogs of 4-Bromo-1-ethynyl-2-methoxybenzene, sheds light on the molecular properties that influence their biological and chemical behavior. This work underscores the importance of understanding the thermochemical properties of such compounds for their application in designing antioxidants and other biologically active molecules Varfolomeev et al., 2010.

Photovoltaic Performance in Polymer Solar Cells

A study by Jin et al. (2016) on the synthesis of derivatives of 4-Bromo-1-ethynyl-2-methoxybenzene for use as electron acceptors in polymer solar cells (PSCs) illustrates the compound's potential in enhancing the efficiency of renewable energy technologies. The research indicates that modified derivatives can lead to higher power conversion efficiency and better performance of PSCs Jin et al., 2016.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4-bromo-1-ethynyl-2-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-3-7-4-5-8(10)6-9(7)11-2/h1,4-6H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOBRFLMQFJRIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-ethynyl-2-methoxybenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}pyridine-4-carboxamide](/img/structure/B2737753.png)

![(3aS,7aR)-1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine](/img/structure/B2737754.png)

![9-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2737755.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2737759.png)

![2-bromo-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2737763.png)

![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2737764.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzamide](/img/structure/B2737767.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2737769.png)

![5-((3,4-Dichlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2737772.png)

![N-(2-(2,5-dimethoxyphenyl)thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2737774.png)

![N-[[3-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide](/img/structure/B2737775.png)